1,3,9-Trimethyl-6-oxo-2,3,6,9-tetrahydro-1H-purin-1-ium
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Overview
Description
1,3,9-Trimethyl-6-oxo-2,3,6,9-tetrahydro-1H-purin-1-ium is a chemical compound with a complex structure that belongs to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Trimethyl-6-oxo-2,3,6,9-tetrahydro-1H-purin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with methylating agents under controlled conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,3,9-Trimethyl-6-oxo-2,3,6,9-tetrahydro-1H-purin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1,3,9-Trimethyl-6-oxo-2,3,6,9-tetrahydro-1H-purin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3,9-Trimethyl-6-oxo-2,3,6,9-tetrahydro-1H-purin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethylxanthine:
1,3-Dimethyluric acid: Another purine derivative with different functional groups and biological activity.
Uniqueness
1,3,9-Trimethyl-6-oxo-2,3,6,9-tetrahydro-1H-purin-1-ium is unique due to its specific arrangement of methyl groups and the presence of a keto group
Properties
CAS No. |
61383-05-9 |
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Molecular Formula |
C8H13N4O+ |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
1,3,9-trimethyl-1,2-dihydropurin-1-ium-6-one |
InChI |
InChI=1S/C8H12N4O/c1-10-4-9-6-7(10)11(2)5-12(3)8(6)13/h4H,5H2,1-3H3/p+1 |
InChI Key |
RJKJXMDNYOKVHE-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C2=C(C1=O)N=CN2C)C |
Origin of Product |
United States |
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